Chain Length Specificity: C38:5-CoA Is a Terminal Product of ELOVL4-Dependent Elongation Whereas C36:5-CoA Is an Intermediary Accumulator
In gain-of-function studies, cardiomyocytes transduced with ELOVL4 exhibited significant biosynthesis of C28–C38 n3 VLC-PUFA, with robust accumulation of C34:5n3 and C36:5n3. In contrast, C38:5n3 was detected at substantially lower abundance, indicating that C38:5-CoA represents a terminal elongation product that does not accumulate to the same extent as shorter-chain intermediates [1]. This chain-length-dependent accumulation profile directly impacts the selection of the appropriate acyl-CoA for in vitro elongation assays or as a standard for lipidomics.
| Evidence Dimension | Relative accumulation in ELOVL4-expressing cells |
|---|---|
| Target Compound Data | C38:5n3 detected at low abundance (exact fold change not quantified) |
| Comparator Or Baseline | C36:5n3: prominent accumulation; C34:5n3: prominent accumulation |
| Quantified Difference | C34:5n3 and C36:5n3 accumulated to significantly higher levels than C38:5n3; chromatographic peak area ratios not numerically specified but visually distinct |
| Conditions | Rat cardiomyocytes transduced with human ELOVL4, cultured for 72 h without exogenous precursors; fatty acid methyl esters analyzed by GC-MS |
Why This Matters
Procurement of the correct C38:5-CoA is essential for studies aiming to characterize terminal VLC-PUFA species or to serve as a reference standard for accurate quantitation of low-abundance retinal and neuronal VLC-PUFAs.
- [1] Agbaga, M.-P., Brush, R. S., Mandal, M. N. A., Henry, K., Elliott, M. H., & Anderson, R. E. (2008). Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids. Proceedings of the National Academy of Sciences, 105(35), 12843–12848. Figure 2C. View Source
